6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride
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Overview
Description
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases such as triethylamine and solvents like dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Thienopyridine derivatives: These compounds have a thiophene ring fused to a pyridine ring, similar to the thieno[3,2-b]pyridine structure.
Uniqueness
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14ClNS |
---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
spiro[6,7-dihydro-4H-thieno[3,2-b]pyridine-5,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-4-10(5-1)6-2-9-8(11-10)3-7-12-9;/h3,7,11H,1-2,4-6H2;1H |
InChI Key |
UWAPBXWVVVZFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC3=C(N2)C=CS3.Cl |
Origin of Product |
United States |
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